molecular formula C12H11NO B2638018 2-(3-Methoxyphenyl)pyridine CAS No. 370878-65-2

2-(3-Methoxyphenyl)pyridine

Cat. No. B2638018
CAS RN: 370878-65-2
M. Wt: 185.226
InChI Key: SDVYSLSOAMJTPL-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenyl)pyridine” is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.23 . This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Synthesis Analysis

The synthesis of compounds similar to “2-(3-Methoxyphenyl)pyridine” has been reported in the literature . For instance, a study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . The synthesized derivatives were characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .


Molecular Structure Analysis

The molecular structure of “2-(3-Methoxyphenyl)pyridine” can be represented by the InChI code: 1S/C12H11NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-9H,1H3 . This indicates that the compound consists of a pyridine ring attached to a methoxyphenyl group .


Physical And Chemical Properties Analysis

“2-(3-Methoxyphenyl)pyridine” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, “3-(2-Methoxyphenyl)pyridine”, indicates that it is a hazardous substance . It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-(3-Methoxyphenyl)pyridine” and similar compounds could involve further exploration of their biological activities. For instance, a study on pyrano[2,3-c]pyrazole derivatives, which are structurally similar to pyridines, suggested that green multicomponent synthesis of these compounds could be a valuable research area .

Mechanism of Action

properties

IUPAC Name

2-(3-methoxyphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVYSLSOAMJTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)pyridine

Synthesis routes and methods I

Procedure details

That is, as shown in the reaction scheme below, (3-methoxyphenyl)magnesium bromide was synthesized from 22.4 g (120 mmol) of 3-bromoanisole with 3.4 g of magnesium in dry tetrahydrofuran (THF) in an argon stream by a conventional manner. This was slowly added to a dry THF solution of 15.8 g (100 mmol) of 2-bromopyridine and 1.8 g of (1,2-bis(diphenylphosphino)ethane)dichloronickel (II) (Ni(dppe)Cl2) and the mixture was stirred at 50° C. for 1 hour. After adding 250 ml of 5% hydrochloric acid aqueous solution to the reaction mixture, the reaction mixture was extracted with chloroform to obtain a target substance and the organic layer was distilled under reduced pressure. 17.4 g (93.9 mmol) of 2-(3-methoxyphenyl)pyridine (3-MeO-PPy) was obtained as a colorless transparent liquid. Identification was performed by CHN elementary analysis and 1H-NMR.
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3.4 g
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250 mL
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15.8 g
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(1,2-bis(diphenylphosphino)ethane)dichloronickel (II)
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1.8 g
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Synthesis routes and methods II

Procedure details

To a 1 L 3-neck round-bottom flask was added 2-bromopyridine (12.07 mL, 127 mmol), (3-methoxyphenyl)boronic acid (24.04 g, 158 mmol), potassium phosphate tribasic monohydrate (87 g, 380 mmol), dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (S-phos) (2.079 g, 5.06 mmol), 450 mL toluene, and 45 mL water. Nitrogen was bubbled directly into the mixture. Pd2(dba)3 (1.159 g, 1.266 mmol) was added and the reaction mixture heated to reflux overnight under nitrogen. The reaction mixture was diluted with water and the layers were separated. The aqueous layer was extracted with ethyl acetate. The organic layers were dried over magnesium sulfate, filtered, and evaporated. The crude material was purified by column chromatography eluting with 20% ethyl acetate to afford a yellow liquid (21.5 g, 92%).
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12.07 mL
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24.04 g
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87 g
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450 mL
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2.079 g
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45 mL
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1.159 g
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Yield
92%

Synthesis routes and methods III

Procedure details

A tetrahydrofuran solution of 3-methoxyphenyl magnesium bromide (52.4 ml, 1.0 M, 52.4 mmol) was dropwise added to a mixture of 2-bromopyridine (5.0 ml, 52.4 mmol), 1,3-bis(diphenylphosphino)propane nickel (II) chloride (284 mg) and diethyl ether (100 ml) at room temperature while 1 hour. Thereafter, this reaction mixture was poured into an aqueous ammonium chloride solution, the mixture was extracted with toluene, the solvent was distilled off, and the residue was purified by silica gel column chromatography, thereby obtaining 9.4 g of 2-(3-methoxyphenyl)pyridine as colorless oil.
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284 mg
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